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Compound of Interest

Compound Name: Aspochalasin M

Cat. No.: B2481514 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

cytotoxic profiles of two fungal metabolites, Aspochalasin M and Aspochalasin D. This guide

provides available experimental data, detailed methodologies, and visual representations of the

underlying molecular pathways.

Introduction
Aspochalasins are a class of cytochalasan fungal metabolites known for their wide range of

biological activities, including cytotoxic effects. Their potential as anticancer agents has led to

investigations into the structure-activity relationships within this compound family. This guide

focuses on the comparative cytotoxicity of two specific members, Aspochalasin M and

Aspochalasin D. While data on Aspochalasin D is available, a comprehensive search of the

current scientific literature did not yield any published cytotoxicity data for Aspochalasin M.

Consequently, a direct quantitative comparison is not possible at this time. This guide presents

the available data for Aspochalasin D and provides the necessary context for future

comparative studies.

Quantitative Cytotoxicity Data
Limited quantitative data is available for a direct comparison of Aspochalasin M and

Aspochalasin D. A 2004 study by Zhou et al. investigated the cytotoxic effects of several

aspochalasins, including Aspochalasin D, isolated from the fungus Aspergillus flavipes.[1][2][3]

[4] The half-maximal inhibitory concentration (IC50) values for Aspochalasin D against three

human cancer cell lines were determined and are summarized in the table below.
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Compound Cell Line IC50 (µg/mL)

Aspochalasin D
NCI-H460 (Non-small cell lung

cancer)
12.5

MCF-7 (Breast cancer) 25.0

SF-268 (CNS glioma) 25.0

Aspochalasin M NCI-H460 Not Available

MCF-7 Not Available

SF-268 Not Available

Table 1: Cytotoxicity of Aspochalasin D against selected human cancer cell lines. Data

extracted from Zhou et al., 2004.[1][2][3][4]

As indicated, no corresponding IC50 values for Aspochalasin M have been reported in the

literature searched for this guide.

Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for

assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of

chemical compounds. This protocol is based on the general procedures often employed in

cytotoxicity studies.

MTT Cytotoxicity Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50%

(IC50).

Materials:

Human cancer cell lines (e.g., NCI-H460, MCF-7, SF-268)

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Aspochalasin D (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well microtiter plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

1. Harvest and count cells from a healthy, sub-confluent culture.

2. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

3. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow

for cell attachment.

Compound Treatment:

1. Prepare a series of dilutions of the test compound (e.g., Aspochalasin D) in complete

medium.

2. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the

diluted compound solutions. Include a vehicle control (medium with the same

concentration of the solvent used to dissolve the compound) and a negative control

(medium only).

3. Incubate the plates for another 48-72 hours.

MTT Addition and Incubation:

1. After the incubation period, add 10 µL of MTT solution to each well.
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2. Incubate the plates for 4 hours at 37°C. During this time, viable cells will metabolize the

MTT into formazan crystals.

Solubilization and Absorbance Reading:

1. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

2. Gently mix the contents of the wells to ensure complete dissolution.

3. Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

1. Calculate the percentage of cell viability for each concentration of the test compound using

the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of

control cells) x 100

2. Plot the percentage of cell viability against the compound concentration and determine the

IC50 value from the dose-response curve.
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Experimental Workflow for MTT Cytotoxicity Assay
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MTT Cytotoxicity Assay Workflow
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Mechanism of Action: Inhibition of Actin
Polymerization
The cytotoxic effects of aspochalasins, like other cytochalasans, are largely attributed to their

ability to interfere with actin polymerization. Actin is a critical component of the eukaryotic

cytoskeleton, involved in maintaining cell shape, motility, and division. By disrupting the

dynamic process of actin filament assembly and disassembly, these compounds can induce

cell cycle arrest and apoptosis.

The precise molecular interactions of Aspochalasin M and D with the actin polymerization

machinery have not been fully elucidated. However, the general mechanism involves the

binding of the compound to the barbed (fast-growing) end of actin filaments, which prevents the

addition of new actin monomers and can lead to the depolymerization of existing filaments.

This disruption of the actin cytoskeleton triggers downstream signaling events that ultimately

lead to cell death.
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Proposed Signaling Pathway for Aspochalasin-Induced Cytotoxicity

Compound Action Cytoskeletal Disruption

Cellular Response

Aspochalasin M / D

Polymerization

Inhibits

Actin Monomers

Actin Filaments

Depolymerization

Loss of Cell Shape
& Motility

Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Aspochalasin Cytotoxicity Pathway

Conclusion
This guide provides a summary of the available cytotoxic data for Aspochalasin D and

highlights the current lack of published data for Aspochalasin M. The provided experimental
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protocol for the MTT assay offers a standardized method for future studies to determine the

IC50 values of Aspochalasin M and enable a direct comparison with Aspochalasin D. The

proposed mechanism of action through the inhibition of actin polymerization provides a

framework for understanding the cytotoxic effects of these compounds. Further research is

needed to isolate and test Aspochalasin M to fully characterize its cytotoxic potential and to

elucidate the specific molecular interactions of both compounds with the actin cytoskeleton.

Such studies will be crucial for evaluating their potential as therapeutic agents in cancer

treatment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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